REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:28]1[CH:33]=[CH:32][C:31]([CH2:34][CH2:35]O)=[CH:30][CH:29]=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:35][CH2:34][C:31]1[CH:32]=[CH:33][N:28]=[CH:29][CH:30]=1
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Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CCO
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temp.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue treated with 10% Na2CO3 solution (80 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×80 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined organic was extracted with 1M HCl acid (150 ml)
|
Type
|
EXTRACTION
|
Details
|
the acid extract
|
Type
|
ADDITION
|
Details
|
basified by addition of potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a brown oil, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel eluting with 0 to 15% ethyl acetate/ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(OCCC2=CC=NC=C2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |